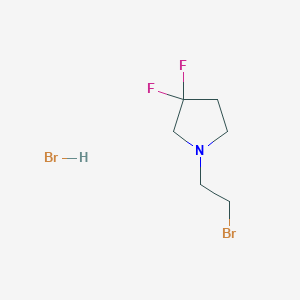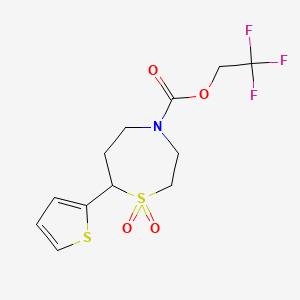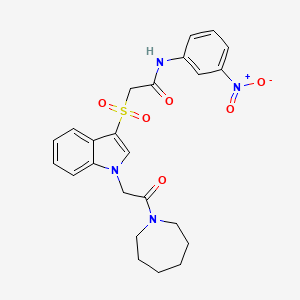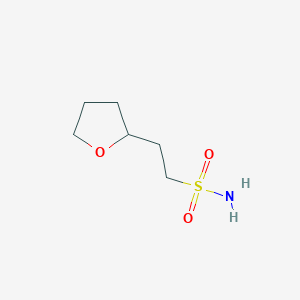![molecular formula C15H15NO3S B2539232 [(4-Metilfenil)carbamoyl]metil 3-metiltiofeno-2-carboxilato CAS No. 387853-64-7](/img/structure/B2539232.png)
[(4-Metilfenil)carbamoyl]metil 3-metiltiofeno-2-carboxilato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is a compound that can be associated with the broader class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that are important in medicinal chemistry and materials science due to their electronic properties. The compound likely contains a thiophene ring substituted with a carbamoyl group and a methyl group, which could influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related thiophene derivatives has been explored in various studies. For instance, poly substituted 3-aminothiophenes were synthesized using a one-pot protocol involving ketene S,S-acetal as an intermediate, followed by Dieckmann condensation with ethyl bromoacetate . This method could potentially be adapted for the synthesis of [(4-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate by introducing the appropriate substituents at the relevant steps.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial as it affects their chemical and physical properties. For example, the nitration of methyl-3-hydroxythiophene-2-carboxylate led to products with different melting points, and their structure was confirmed using carbon-13 NMR data . Such analytical techniques could be employed to elucidate the structure of [(4-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate.
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions. Methyl 3-aminothiophene-2-carboxylate reacted with 3,6-diaryl-1,2,4-triazine-5-carbonitriles to yield methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates . Similarly, 3-amino-2-carbamoylthiophene reacted with cycloalkanones to form imines . These reactions demonstrate the reactivity of the amino and carbamoyl groups on the thiophene ring, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate involved characterizing the compound using NMR and mass spectral analysis, and its structure was confirmed by X-ray diffraction studies . The physical properties such as melting points, solubility, and crystallinity can be determined using similar methods for [(4-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate.
Aplicaciones Científicas De Investigación
Catálisis y Síntesis Orgánica
La parte de éster borónico pinacol en [(4-Metilfenil)carbamoyl]metil 3-metiltiofeno-2-carboxilato sirve como un valioso bloque de construcción en la síntesis orgánica. Mientras que los protocolos para la funcionalización de la desboronación de ésteres borónicos alquílicos están bien establecidos, la protodesboronación sigue siendo menos explorada. Sin embargo, los avances recientes han permitido la protodesboronación catalítica de ésteres borónicos alquílicos 1°, 2° y 3° utilizando un enfoque radical. Este método permite la hidrometilación formal de alquenos anti-Markovnikov, una transformación previamente desconocida .
Hidroboración e Hidrogenación
La funcionalidad de éster borónico del compuesto se puede aprovechar para reacciones de hidroboración. Por ejemplo, los ésteres borónicos de catecol generados in situ se someten a protodesboronación a través de una reacción en cadena radical, lo que lleva a alcanos a partir de alquenos no activados. Esta estrategia se ha aplicado a la síntesis total formal de productos naturales como δ-®-coniceína e indolizidina 209B .
Derivados de Tiadiazol
Los derivados del ácido 4-metil-1,2,3-tiadiazol-5-carboxílico, incluyendo this compound, exhiben señales características en sus espectros de RMN de 1H. Estos compuestos tienen posibles aplicaciones en química medicinal y ciencia de materiales .
Síntesis de Tintes
Metil 2-amino-4-[(4-clorofenil)carbamoyl]-5-metiltiofeno-3-carboxilato, un pariente cercano de nuestro compuesto, se ha acoplado con otras moléculas para sintetizar nuevos tintes dispersos. Estos tintes se utilizan en textiles y otras aplicaciones de coloración .
Safety and Hazards
The related compound, Methyl 3-methylthiophene-2-carboxylate, has been assigned the GHS07 pictogram, with the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propiedades
IUPAC Name |
[2-(4-methylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-10-3-5-12(6-4-10)16-13(17)9-19-15(18)14-11(2)7-8-20-14/h3-8H,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYZBZBUXYKUOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC(=O)C2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Methylphenoxy)methyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinol](/img/structure/B2539149.png)


![8-(3-chloro-4-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2539153.png)

![Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2539158.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2539159.png)






